LogP Reduction Enhances Aqueous Developability
The 5-methoxy compound exhibits a significantly lower computed logP (2.70) compared to the 5-H analog (2.98) [1]. This ~0.28 log unit decrease reflects the introduction of a polar oxygen atom, which reduces overall lipophilicity and is expected to improve aqueous solubility and mitigate CYP450-mediated metabolic clearance when the compound is elaborated into final drug candidates [1].
| Evidence Dimension | Computed logP (partition coefficient) |
|---|---|
| Target Compound Data | 2.70 |
| Comparator Or Baseline | 1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] (CAS 252882-60-3): logP = 2.98 |
| Quantified Difference | Δ logP = -0.28 (target is less lipophilic) |
| Conditions | Predicted logP (XLogP3/ALogPS); Chemsrc and Molbase databases |
Why This Matters
Lower lipophilicity can translate to reduced off-target receptor binding, lower metabolic clearance, and improved developability of final drug candidates.
- [1] Molbase. 1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] (CAS 252882-60-3): LogP = 2.98. qiye.molbase.cn. View Source
